- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing PyrazineOrganic Process Research & Development, 2018, 22(2), 241-246,
Cas no 915948-98-0 (azetidin-1-yl-(5-chloropyrazin-2-yl)methanone)
O azetidin-1-il-(5-cloropirazin-2-il)metanona é um composto orgânico heterocíclico que combina um núcleo de azetidina com um grupo pirazina clorado. Sua estrutura única confere propriedades químicas distintas, como alta reatividade e estabilidade, tornando-o útil em sínteses farmacêuticas e agroquímicas. O grupo cloro na posição 5 da pirazina aumenta sua seletividade em reações de acoplamento, enquanto o grupo carbonila facilita a formação de ligações covalentes com outros grupos funcionais. Essas características o tornam valioso como intermediário na produção de compostos bioativos, como inibidores enzimáticos ou ligandos para estudos de química medicinal. Sua pureza e solubilidade em solventes orgânicos comuns também facilitam sua manipulação em laboratório.

915948-98-0 structure
Nome do Produto:azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
N.o CAS:915948-98-0
MF:C8H8ClN3O
MW:197.621620178223
MDL:MFCD26394902
CID:786935
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Propriedades químicas e físicas
Nomes e Identificadores
-
- Methanone, 1-azetidinyl(5-chloro-2-pyrazinyl)-
- 2-(azetidin-1-ylcarbonyl)-5-chloropyrazine
- azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
- 1-Azetidinyl(5-chloro-2-pyrazinyl)methanone (ACI)
- 5-[(Azetidin-1-yl)carbonyl]-2-chloropyrazine
- Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
-
- MDL: MFCD26394902
- Inchi: 1S/C8H8ClN3O/c9-7-5-10-6(4-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2
- Chave InChI: WIFSSWYPPHSSIV-UHFFFAOYSA-N
- SMILES: O=C(N1CCC1)C1C=NC(Cl)=CN=1
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 2
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM168300-250mg |
azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 95% | 250mg |
$*** | 2023-05-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-250MG |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 250MG |
¥ 1,716.00 | 2023-04-13 | |
Alichem | A099001633-1g |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 95% | 1g |
$721.14 | 2023-08-31 | |
eNovation Chemicals LLC | D711091-5G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 5g |
$2420 | 2024-07-21 | |
Chemenu | CM168300-1g |
azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 95% | 1g |
$776 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-10 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 10g |
¥ 21,450.00 | 2021-05-07 | |
Chemenu | CM168300-500mg |
azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 95% | 500mg |
$521 | 2023-03-07 | |
Chemenu | CM168300-25g |
azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 95% | 25g |
$6403 | 2022-08-30 | |
1PlusChem | 1P01ECA2-5g |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 95% | 5g |
$2315.00 | 2024-04-20 | |
A2B Chem LLC | AX47914-5g |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 95% | 5g |
$2176.00 | 2024-07-18 |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
1.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Referência
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing PyrazineOrganic Process Research & Development, 2018, 22(2), 241-246,
Método de produção 3
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, rt; 30 min, 30 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
2.2 Solvents: Water ; 60 °C → 10 °C
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
3.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
3.2 Reagents: Sodium hydroxide Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
5.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
5.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
2.2 Solvents: Water ; 60 °C → 10 °C
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
3.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
3.2 Reagents: Sodium hydroxide Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
5.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
5.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Referência
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing PyrazineOrganic Process Research & Development, 2018, 22(2), 241-246,
Método de produção 4
Condições de reacção
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide , Acetonitrile ; 5 h, rt → 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt
2.2 Reagents: Triethylamine Solvents: Dichloromethane ; 72 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt
2.2 Reagents: Triethylamine Solvents: Dichloromethane ; 72 h, rt
Referência
- Property based optimisation of glucokinase activators - discovery of the phase IIb clinical candidate AZD1656MedChemComm, 2012, 3(9), 1077-1081,
Método de produção 5
Condições de reacção
1.1 Catalysts: Tetrabutylammonium chloride Solvents: Toluene ; rt → 73 °C
1.2 Reagents: Thionyl chloride ; 60 min, 73 °C; 4 h, 73 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Reagents: Thionyl chloride ; 60 min, 73 °C; 4 h, 73 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Referência
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing PyrazineOrganic Process Research & Development, 2018, 22(2), 241-246,
Método de produção 6
Condições de reacção
1.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
3.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
3.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Referência
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing PyrazineOrganic Process Research & Development, 2018, 22(2), 241-246,
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
1.2 Solvents: Water ; 60 °C → 10 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
4.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
4.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Solvents: Water ; 60 °C → 10 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
4.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
4.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Referência
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing PyrazineOrganic Process Research & Development, 2018, 22(2), 241-246,
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Raw materials
- 2,3-diaminobut-2-enedinitrile
- 5-chloropyrazine-2-carbonyl chloride
- Methyl 5-chloropyrazine-2-carboxylate
- 5-Hydroxypyrazine-2-carboxylic acid
- Sodium 1,6-Dihydro-6-oxo-2,3-pyrazinedicarboxylate
- 5-Chloropyrazine-2-carboxylic acid
- Azetidine hydrochloride
- 2-oxoacetic acid
- 6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Preparation Products
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Literatura Relacionada
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:915948-98-0)azetidin-1-yl-(5-chloropyrazin-2-yl)methanone

Pureza:99%
Quantidade:1g
Preço ($):585.0